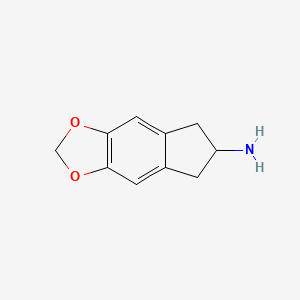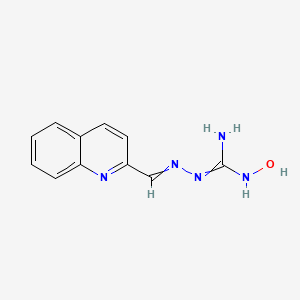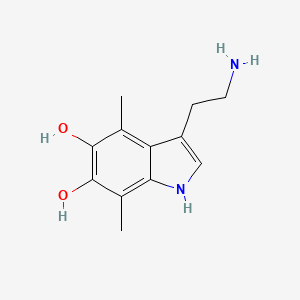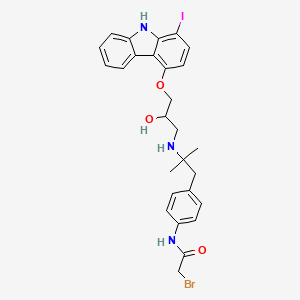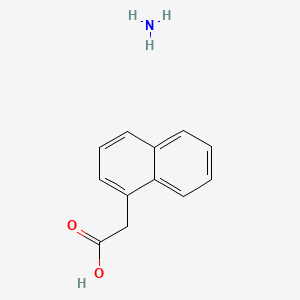
Ammonium 1-naphthaleneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 1-naphthaleneacetate is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of 1-naphthaleneacetic acid, which is commonly used as a plant growth regulator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium 1-naphthaleneacetate can be synthesized through the reaction of 1-naphthaleneacetic acid with ammonium hydroxide. The reaction typically involves dissolving 1-naphthaleneacetic acid in a suitable solvent, such as ethanol, and then adding ammonium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of ammonium naphthalene-1-acetate.
Industrial Production Methods
In an industrial setting, the production of ammonium naphthalene-1-acetate may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous addition of 1-naphthaleneacetic acid and ammonium hydroxide into the reactor, where the reaction takes place under controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 1-naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-acetic acid and other oxidation products.
Reduction: Reduction reactions can convert the compound into naphthalene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid or nitric acid, and the reactions are conducted at elevated temperatures.
Major Products Formed
Oxidation: Naphthalene-1-acetic acid and other oxidized derivatives.
Reduction: Reduced naphthalene derivatives with various functional groups.
Substitution: Substituted naphthalene derivatives with different functional groups at specific positions on the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Ammonium 1-naphthaleneacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various naphthalene derivatives.
Biology: The compound is studied for its potential effects on plant growth and development, as it is a derivative of 1-naphthaleneacetic acid, a known plant growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and its use as a drug delivery agent.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of ammonium naphthalene-1-acetate involves its interaction with specific molecular targets and pathways. As a derivative of 1-naphthaleneacetic acid, it is believed to exert its effects by mimicking the action of natural plant hormones, such as auxins. This interaction leads to the activation of signaling pathways that regulate plant growth and development. In other applications, the compound may interact with cellular receptors and enzymes, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthaleneacetic acid: A closely related compound with similar applications in plant growth regulation.
Indole-3-acetic acid: Another plant growth regulator with a different chemical structure but similar biological effects.
Naphthalene-2-acetic acid: A structural isomer of 1-naphthaleneacetic acid with distinct chemical and biological properties.
Uniqueness
Ammonium 1-naphthaleneacetate is unique due to its specific chemical structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. Its ammonium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
25545-89-5 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
azanium;2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C12H10O2.H3N/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);1H3 |
InChI-Schlüssel |
DFJCVWWLYPHXNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[NH4+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)O.N |
Key on ui other cas no. |
25545-89-5 |
Verwandte CAS-Nummern |
86-87-3 (Parent) |
Synonyme |
1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


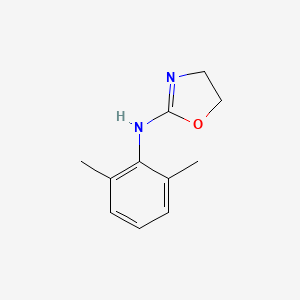
![2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride](/img/structure/B1208337.png)
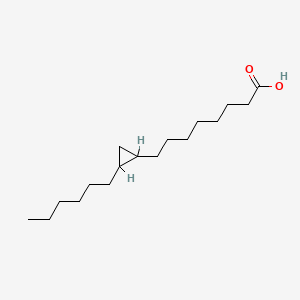
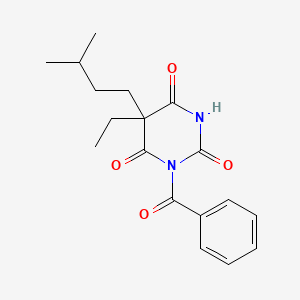
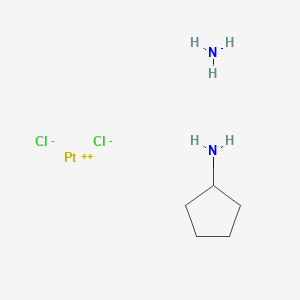
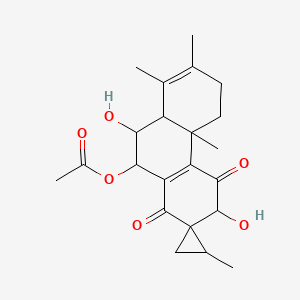
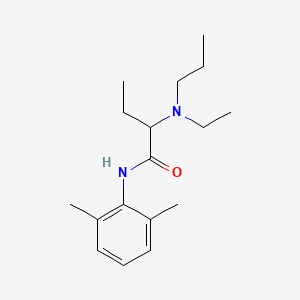
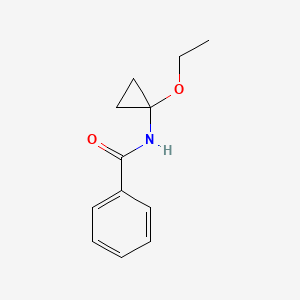
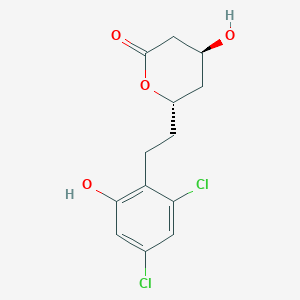
![2-[(3,4-Dioxonaphthalen-1-yl)amino]benzamide](/img/structure/B1208348.png)
